

Technical Guide: PI5P4Ks-IN-3 (CAS 2471969-07-8)

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Compound of Interest

Compound Name: PI5P4Ks-IN-3

Cat. No.: B12384734

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PI5P4Ks-IN-3**, a covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks). This document consolidates key data, experimental methodologies, and relevant biological pathways to support further research and development efforts.

Core Compound Information

PI5P4Ks-IN-3, also referred to as compound 30 in the primary literature, is a potent, covalent inhibitor of the PI5P4K family of lipid kinases.^{[1][2]} These enzymes play a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).^[1] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.^[1]

PI5P4Ks-IN-3 was developed as part of a structure-activity relationship (SAR) study to optimize a class of covalent pan-PI5P4K inhibitors.^[1]

Chemical and Physical Properties

Property	Value
CAS Number	2471969-07-8
Molecular Formula	C ₃₂ H ₃₁ N ₇ O ₂
Molecular Weight	545.63 g/mol
Synonyms	Compound 30

Biological Activity and Data Presentation

PI5P4Ks-IN-3 is a covalent inhibitor that demonstrates inhibitory activity against multiple isoforms of PI5P4K. Its potency has been characterized through biochemical assays.

Biochemical Inhibition Data

The half-maximal inhibitory concentrations (IC₅₀) of **PI5P4Ks-IN-3** against PI5P4K α and PI5P4K β have been determined. While it is a pan-inhibitor, it shows some preference for the α isoform. It has been noted to exhibit weak cellular activity.

Target Isoform	IC ₅₀ (μ M)
PI5P4K α	1.34
PI5P4K β	9.9

Data sourced from MedChemExpress product information, referencing Manz TD, et al. (2019).

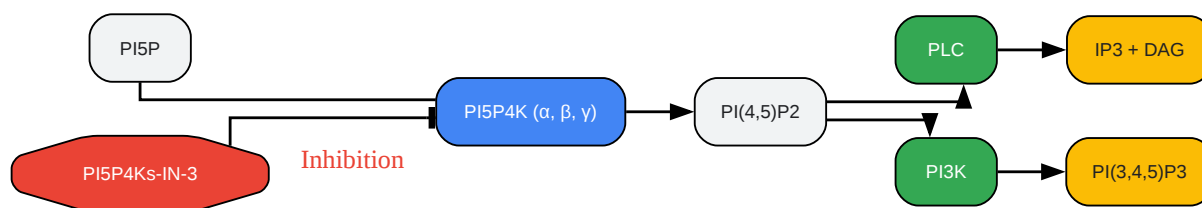
Signaling Pathways

PI5P4Ks are integral components of the phosphoinositide signaling pathway, which is central to numerous cellular processes. The inhibition of these kinases by **PI5P4Ks-IN-3** can have significant downstream effects.

PI5P4K Signaling Pathway

The primary function of PI5P4Ks is to phosphorylate PI5P to generate PI(4,5)P₂. This product is a critical signaling molecule and a substrate for other important enzymes like phospholipase

C (PLC) and phosphoinositide 3-kinase (PI3K).



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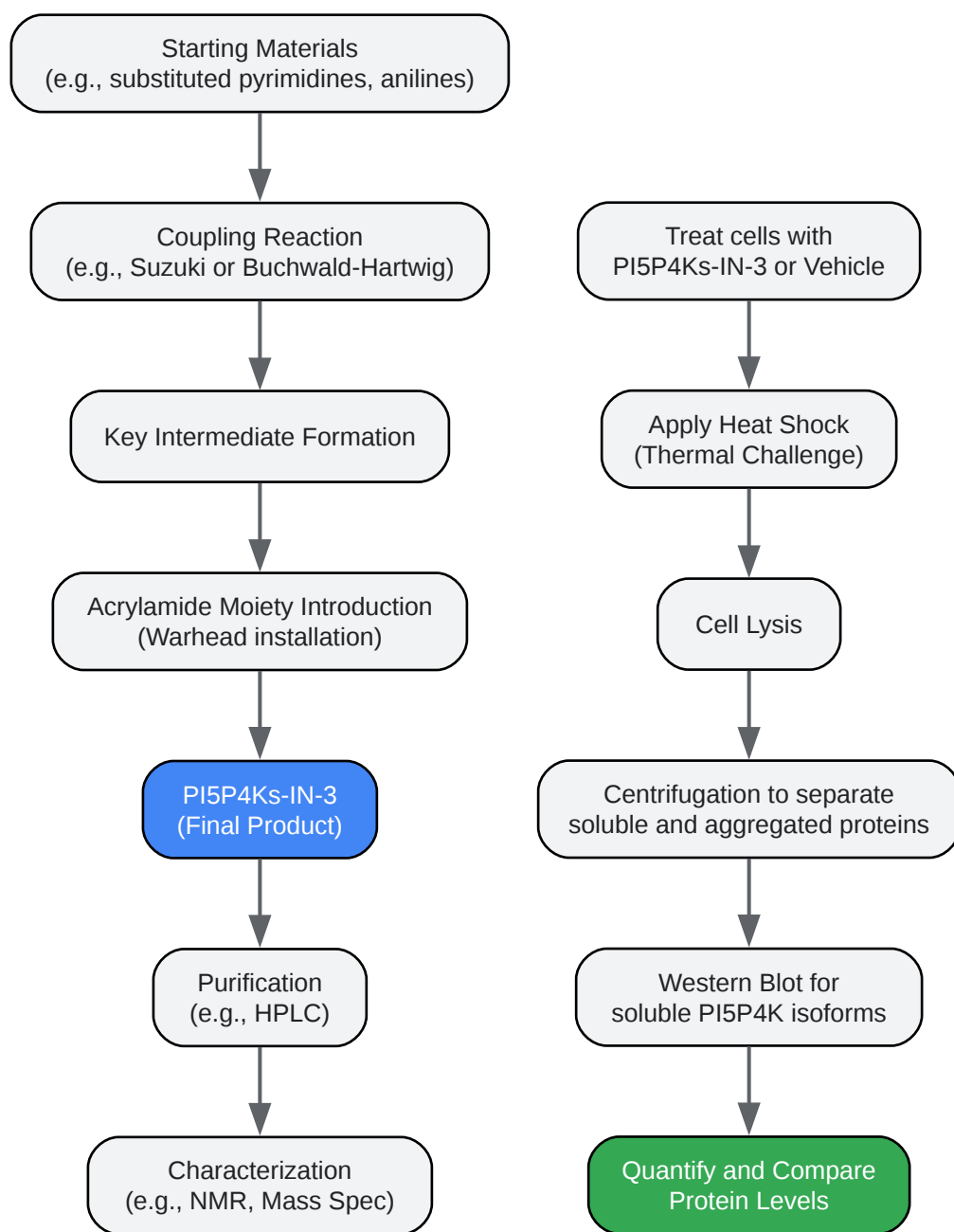
PI5P4K Signaling and Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **PI5P4Ks-IN-3** and related covalent inhibitors. These protocols are based on established methods for this class of compounds.

Synthesis of **PI5P4Ks-IN-3** (Compound 30)

The synthesis of **PI5P4Ks-IN-3** is achieved through a multi-step process, culminating in the formation of the final covalent inhibitor. The detailed synthetic route would be available in the supplementary information of the primary publication by Manz et al. A generalized workflow for the synthesis of similar covalent kinase inhibitors is presented below.



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References

- 1. Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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